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Compound of Interest

Compound Name: Benzo[d]thiazole-5-carbaldehyde

Cat. No.: B112578 Get Quote

A Comparative Guide to the Structure-Activity
Relationship of Benzo[d]thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals

The benzo[d]thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry,

recognized for its wide range of pharmacological activities. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of various benzo[d]thiazole analogs, with a

particular focus on the influence of substitutions at the 5-position, including the limited available

data on Benzo[d]thiazole-5-carbaldehyde derivatives. The information presented herein aims

to facilitate further drug design and development by providing a consolidated overview of

experimental data and methodologies.

Anticancer Activity of Benzo[d]thiazole Analogs
The anticancer potential of benzo[d]thiazole derivatives has been extensively studied against

various cancer cell lines. The cytotoxic effects are largely dependent on the nature and position

of substituents on the benzothiazole ring system.

Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various

benzo[d]thiazole analogs against different human cancer cell lines.
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Compound ID
Substitution
Pattern

Cancer Cell
Line

IC50 (µM) Reference

1

2-(3,4,5-

trimethoxyphenyl

)-

benzo[d]thiazole

HCT-116 (Colon) 6.11 [1]

HEPG-2 (Liver) 9.04 [1]

MCF-7 (Breast) 7.92 [1]

2

2-(4-

fluorophenyl)-

benzo[d]thiazole

HCT-116 (Colon) 5.61 [1]

HEPG-2 (Liver) 7.92 [1]

MCF-7 (Breast) 3.84 [1]

3

5-Fluoro-2-(3-

hydroxyphenyl)-

benzo[d]thiazole

MCF-7 (Breast) 0.57 (GI50) [2]

4

5-Fluoro-2-(4-

hydroxyphenyl)-

benzo[d]thiazole

MCF-7 (Breast) 0.4 (GI50) [2]

5

6-Nitro-N-acetyl-

benzo[d]thiazol-

2-amine

Lung A549 68 (µg/mL) [3]

6

6-Nitro-

benzo[d]thiazol-

2-ol

Lung A549 121 (µg/mL) [3]

7

2-(4-

chlorophenoxy)-

N-(4-

methoxyphenyl)a

cetamido]-5-(4-

thiazolidinone)

HeLa (Cervical) 9.76 [2][4]
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8
2-(4-nitrostyryl)-

benzo[d]thiazole

Pancreatic

Cancer Cells
27 [4][5]

9
2-(4-fluorostyryl)-

benzo[d]thiazole

Pancreatic

Cancer Cells
35 [4][5]

Note: IC50 is the half-maximal inhibitory concentration. GI50 is the concentration for 50%

growth inhibition.

Antimicrobial Activity of Benzo[d]thiazole Analogs
Benzo[d]thiazole derivatives have also demonstrated significant activity against a spectrum of

bacterial and fungal pathogens. The antimicrobial efficacy is modulated by the substituents on

the benzothiazole core.

Quantitative Comparison of Antimicrobial Activity
The following table presents the in vitro antimicrobial activity, expressed as Minimum Inhibitory

Concentration (MIC) in µg/mL, of selected benzo[d]thiazole analogs.
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Compoun
d ID

Substituti
on
Pattern

Bacterial
Strain

MIC
(µg/mL)

Fungal
Strain

MIC
(µg/mL)

Referenc
e

10

2-

(substitute

d)-5-

chloro-

benzothiaz

ole

derivative

S. aureus 12.5 C. albicans - [6]

11

2-

(substitute

d)-5-

chloro-

benzothiaz

ole

derivative

E. faecalis 12.5 C. albicans - [6]

12

6-Chloro-2-

(substitute

d)-

benzothiaz

ole

derivative

S. aureus
0.10

(mg/mL)
- - [7]

L.

monocytog

enes

0.12

(mg/mL)
- - [7]

13

6-

Adamantyl-

2-

(substitute

d)-

benzothiaz

ole

derivative

S. aureus
0.20

(mg/mL)
- - [7]
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L.

monocytog

enes

0.25

(mg/mL)
- - [7]

14

4-

(benzo[d]th

iazol-2-

yl)-5-(4-

chlorophen

yl)-1H-

pyrazol-

3(2H)-one

S. aureus 0.025 (mM) - - [8]

Experimental Protocols
In Vitro Anticancer Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present. These enzymes are capable of reducing

the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

Cancer cell lines

96-well plates

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO, acidified isopropanol)

Test compounds (benzo[d]thiazole analogs)

Positive control (e.g., Doxorubicin)

Complete cell culture medium
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Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and

incubated for 24 hours to allow for attachment.

Compound Treatment: The cells are then treated with various concentrations of the

benzo[d]thiazole analogs and incubated for a further 48-72 hours.

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh

medium containing 10 µL of MTT solution is added to each well. The plates are incubated for

4 hours at 37°C.

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of the

solubilization solution is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells, and the IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

Bacterial or fungal strains

96-well microtiter plates

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

Test compounds (benzo[d]thiazole analogs)
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Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Saline solution (0.85% NaCl)

0.5 McFarland turbidity standard

Procedure:

Inoculum Preparation: A suspension of the microorganism is prepared in saline and its

turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL

for bacteria). This suspension is then further diluted in the appropriate broth to achieve a final

concentration of 5 x 10^5 CFU/mL.

Compound Dilution: A serial two-fold dilution of the benzo[d]thiazole analogs is prepared in

the broth directly in the 96-well plate.

Inoculation: Each well containing the diluted compound is inoculated with the prepared

microbial suspension. A positive control (microorganism in broth without compound) and a

negative control (broth only) are also included.

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-

48 hours for fungi.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action
Several benzo[d]thiazole derivatives exert their anticancer effects by targeting key signaling

pathways involved in cell proliferation and survival. Two of the most notable mechanisms are

the inhibition of receptor tyrosine kinases and topoisomerase II.

Receptor Tyrosine Kinase (RTK) Signaling Pathway
RTKs are cell surface receptors that play a crucial role in regulating cell growth, differentiation,

and metabolism. Aberrant RTK signaling is a hallmark of many cancers.
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Caption: Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition by

benzo[d]thiazole analogs.

Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that alters DNA topology to facilitate processes like

replication and transcription. Its inhibition leads to DNA damage and apoptosis in rapidly

dividing cancer cells.
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Caption: Mechanism of Topoisomerase II inhibition by benzo[d]thiazole analogs, leading to

apoptosis.

Conclusion
The benzo[d]thiazole scaffold remains a highly versatile and promising framework in the design

of novel therapeutic agents. Structure-activity relationship studies reveal that substitutions at

various positions, particularly the 2-, 5-, and 6-positions, significantly influence the anticancer

and antimicrobial activities. While data specifically on Benzo[d]thiazole-5-carbaldehyde
analogs is limited, the broader class of 5-substituted derivatives shows potential. The

introduction of halogen, hydroxyl, and methoxy groups can enhance biological activity. Further

synthesis and evaluation of a wider range of 5-substituted analogs, including Schiff bases and

other derivatives of the 5-carbaldehyde, are warranted to fully explore the therapeutic potential
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of this chemical space. The experimental protocols and mechanistic insights provided in this

guide serve as a foundation for future research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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